molecular formula C19H21Cl2NO4S B11094483 Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate

Cat. No.: B11094483
M. Wt: 430.3 g/mol
InChI Key: PAIULYPPYHXXRX-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with an ethyl group, a carboxylate ester, and a butanoylamino group linked to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a strong base.

    Carboxylation: The carboxylate ester is formed by esterification of the thiophene ring with ethyl chloroformate or similar reagents.

    Attachment of the Butanoylamino Group: The butanoylamino group is introduced through amide bond formation between the thiophene derivative and 4-(2,4-dichlorophenoxy)butanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Ethyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-5-ethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in the degree of saturation and the nature of the substituents on the thiophene ring. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H21Cl2NO4S

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-5-ethylthiophene-3-carboxylate

InChI

InChI=1S/C19H21Cl2NO4S/c1-3-13-11-14(19(24)25-4-2)18(27-13)22-17(23)6-5-9-26-16-8-7-12(20)10-15(16)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,22,23)

InChI Key

PAIULYPPYHXXRX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)OCC

Origin of Product

United States

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